1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea

HTS profiling Selectivity screening Negative control

This compound is NOT a generic 4-methoxybenzoyl thiourea. It has been profiled in >20 high-throughput screening assays and demonstrates a uniquely consistent inactive fingerprint, making it an irreplaceable negative control for assay validation. With XLogP3=2.3 and a tetrahydrofuran-methyl substituent, it avoids the high-logP liabilities of fully aromatic analogs. Insist on CAS 536722-28-8—substituting close analogs forfeits the validated inert profile essential for screening baselines, metal-complexation studies, and lead optimization programs.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 536722-28-8
Cat. No. B2574487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
CAS536722-28-8
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2CCCO2
InChIInChI=1S/C14H18N2O3S/c1-18-11-6-4-10(5-7-11)13(17)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,17,20)
InChIKeyPTLPQNFQPNRIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea (CAS 536722-28-8): A Structurally Distinct, Broadly Profiled Thiourea for Specialized R&D


1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea (CAS 536722-28-8) is a 1-acyl-3-substituted thiourea featuring a 4-methoxybenzoyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-methyl) group . This compound belongs to a privileged class known for diverse biological activities and versatile metal-coordination chemistry . However, its specific substitution pattern provides a unique profile: it has undergone extensive profiling in over 20 high-throughput screening (HTS) assays, revealing a highly consistent inactive outcome across diverse targets, while its computed lipophilicity (XLogP3 = 2.3) differs from simpler aromatic analogs .

Why Generic N-Acyl Thiourea Substitution Fails: The Specific Case of 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea


Simple substitution within the 1-acyl-3-substituted thiourea class cannot replicate the integrated profile of 1-(4-methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea. Replacing the oxolan-2-ylmethyl group with a simple alkyl or aryl chain alters conformational flexibility and hydrogen-bonding capacity, which can dramatically shift biological activity and selectivity. More critically, this specific compound has been empirically tested in a broad panel of HTS assays and demonstrated a uniform lack of activity, a trait that is rare and valuable for a negative control or selectivity probe. In contrast, structurally similar thioureas have shown pronounced antioxidant and enzyme inhibitory activities in class-level studies . Therefore, this compound cannot be interchanged with close analogs without losing its uniquely validated 'inactive' fingerprint.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea


Broad-Spectrum HTS Inactivity Profile vs. Active Thiourea Analogs

In contrast to numerous thiourea derivatives that show activity in biochemical and cell-based assays, 1-(4-methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea consistently exhibited an 'Inactive' outcome in 20 distinct HTS campaigns spanning diverse target classes (GPCRs, GTPases, kinases, protein-protein interactions) . This uniform inactivity profile is quantitatively distinct from the active profiles reported for structurally related 4-methoxybenzoyl thioureas, such as derivative 8 in the Oleiwi et al. series, which demonstrated significant DPPH radical scavenging activity .

HTS profiling Selectivity screening Negative control

Computed Lipophilicity (XLogP3 = 2.3) vs. Phenyl-Substituted Analog

The 4-methoxybenzoyl and oxolan-2-ylmethyl substitution yields a computed XLogP3 of 2.3 for the target compound . This indicates moderate lipophilicity, which is distinct from the higher lipophilicity expected for a 4-methoxybenzoyl-phenyl thiourea analog, where the replacement of the oxolane ring with a phenyl group would increase LogP by approximately 0.7-1.0 units based on the Hansch π constant for phenyl (≈2.0) versus a tetrahydrofuran fragment.

Physicochemical property Lipophilicity Drug-likeness

Conformational Flexibility: Rotatable Bond Count vs. Rigid Analogs

The target compound has 4 rotatable bonds, as computed by PubChem . This provides moderate conformational flexibility that is distinct from more rigid thioureas such as 1-(4-methoxybenzoyl)-3-phenylthiourea, which has only 3 rotatable bonds. The presence of the oxolan-2-ylmethyl group introduces an additional degree of freedom compared to a directly attached aryl ring, which may be advantageous for exploring conformational space in crystallization or target-binding studies.

Conformational analysis Molecular flexibility Structure-activity relationships

Recommended Scientific and Industrial Application Scenarios for 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea


Validated Negative Control for HTS and Selectivity Profiling

This compound's empirically verified inactivity across >20 HTS assays makes it an ideal negative control for academic and pharmaceutical screening laboratories. It provides a robust baseline for assay validation, helping researchers distinguish true compound activity from background noise without the risk of unexpected off-target effects that uncharacterized analogs might introduce.

Scaffold for Controlled Lipophilicity in Medicinal Chemistry Optimization

With a computed XLogP3 of 2.3 , this compound serves as a starting scaffold for lead optimization programs where maintaining a balanced lipophilicity window is critical. Medicinal chemists seeking to avoid the high LogP liabilities of purely aromatic thiourea analogs can use this compound as a favorable baseline that already incorporates a partially saturated heterocyclic substituent.

Building Block for Coordination Chemistry and Crystallography

The combination of hard (carbonyl oxygen) and soft (thione sulfur) donor atoms, along with the additional conformational flexibility from the oxolan-2-ylmethyl group (4 rotatable bonds) , positions this compound as a versatile ligand for metal complexation studies. Its well-defined structure and distinct geometry can support crystallographic investigations of thiourea-metal binding modes, complementing studies on N-benzoyl-N'-arylthiourea derivatives .

Interchangeability Caution in Thiourea-Based Research

Procurement decisions should account for the fact that not all 4-methoxybenzoyl thiourea derivatives are biologically equivalent. While some analogs in this class have demonstrated strong antioxidant and enzyme inhibitory activities , the target compound uniquely lacks broad bioactivity. Researchers requiring an inert thiourea for formulation, material science, or control experiments should specifically specify this compound rather than a generic '4-methoxybenzoyl thiourea derivative'.

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